1,2-dibromo-4-chlorobenzene
Description
1,2-Dibromo-4-chlorobenzene (C₆H₃Br₂Cl) is a halogenated aromatic hydrocarbon characterized by a benzene ring substituted with two bromine atoms at the 1 and 2 positions and a chlorine atom at the 4 position . Its molecular weight is 270.348 g/mol, with a monoisotopic mass of 267.829002 g/mol . The compound is referenced under multiple synonyms, including 3,4-dibromochlorobenzene, and has conflicting CAS numbers reported in the literature: 60956-24-3 () and 4526-56-1 (), likely due to nomenclature discrepancies or data source variations.
Halogenated benzene derivatives like this are critical intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their stability and reactivity in cross-coupling reactions .
Properties
IUPAC Name |
1,2-dibromo-4-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2Cl/c7-5-2-1-4(9)3-6(5)8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMKNVKLWIJHFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50209783 | |
| Record name | Benzene, 1,2-dibromo-4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50209783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60956-24-3 | |
| Record name | Benzene, 1,2-dibromo-4-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060956243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,2-dibromo-4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50209783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of 4-Chlorobenzene
- Method: Direct bromination of 4-chlorobenzene using bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3).
- Mechanism: The catalyst activates bromine, facilitating electrophilic attack on the aromatic ring, favoring substitution at the ortho and adjacent positions relative to the chlorine substituent.
- Conditions: Controlled temperature and stoichiometry to ensure selective dibromination at the 1,2-positions and retention of the chlorine at the 4-position.
- Outcome: Formation of this compound with moderate to high selectivity.
Sandmeyer Reaction Starting from 4-Chloroaniline
- Method: Conversion of 4-chloroaniline to the corresponding diazonium salt by treatment with nitrous acid, followed by reaction with copper(I) bromide (CuBr).
- Mechanism: The diazonium group is replaced by bromine atoms via a radical mechanism facilitated by CuBr.
- Advantages: Allows introduction of bromine atoms at specific positions with good control.
- Limitations: Requires careful handling of diazonium intermediates due to their instability.
Industrial Production Techniques
In industrial contexts, the preparation of this compound is optimized for scale, yield, and purity:
- Large-scale bromination: Continuous flow reactors are employed to ensure precise control over reaction parameters such as temperature, concentration, and residence time.
- Catalyst use: Iron-based catalysts or other Lewis acids are used to enhance bromination efficiency.
- Separation and purification: Advanced techniques including crystallization, distillation, and chromatographic methods are utilized to isolate the product with high purity.
- Safety and environmental considerations: Processes are designed to minimize the use of hazardous solvents and to control release of bromine vapors.
Research Findings and Methodological Improvements
Recent research has explored alternative routes and improvements in the preparation of halogenated benzenes related to this compound:
- Use of Grignard-type reactions: Though more commonly applied to related silylated benzenes, Grignard reagents prepared from bromobenzenes have been used to introduce functional groups under milder conditions compared to traditional high-temperature methods. For example, reactions involving 1,2-dibromobenzene with magnesium reagents in tetrahydrofuran (THF) have shown improved reaction times and yields compared to older protocols requiring toxic solvents and high temperatures.
- Avoidance of toxic solvents: Traditional methods often used hexamethylphosphoramide (HMPA), a carcinogenic solvent, at elevated temperatures (~100 °C) for prolonged periods (up to 2 days). Newer protocols replace HMPA with THF, reducing toxicity and reaction time significantly (down to 30 minutes to 1.5 hours).
- Substituent effects: Functional groups such as fluoro or chloro substituents on the aromatic ring have been shown to influence reaction pathways and yields, enabling selective synthesis of substituted dibromo-chlorobenzenes.
Comparative Data Table of Preparation Methods
Summary and Professional Insights
- The most common laboratory preparation of this compound involves controlled bromination of 4-chlorobenzene using bromine and iron(III) bromide catalyst, balancing reactivity and selectivity.
- The Sandmeyer reaction provides an alternative route starting from 4-chloroaniline, useful for introducing bromine atoms via diazonium intermediates.
- Recent advances favor the use of Grignard reagents and milder solvents like THF to improve safety, reduce reaction time, and maintain good yields, avoiding carcinogenic solvents such as HMPA.
- Industrial production emphasizes continuous flow methods and advanced purification to meet scale and regulatory demands.
- The choice of method depends on factors such as scale, available starting materials, desired purity, and environmental/safety considerations.
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromo-4-chlorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of substituted derivatives.
Electrophilic Aromatic Substitution: The compound can participate in further halogenation, nitration, or sulfonation reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under elevated temperatures and pressures.
Electrophilic Aromatic Substitution: Reagents like bromine (Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are used under controlled conditions to achieve selective substitution.
Major Products Formed
Nucleophilic Substitution: Products include 1,2-dihydroxy-4-chlorobenzene and 1,2-diamino-4-chlorobenzene.
Electrophilic Aromatic Substitution: Products include 1,2,4-tribromobenzene and 1,2-dibromo-4-nitrobenzene.
Scientific Research Applications
1,2-Dibromo-4-chlorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1,2-dibromo-4-chlorobenzene exerts its effects involves its interaction with nucleophiles and electrophiles The presence of electron-withdrawing halogen atoms makes the compound susceptible to nucleophilic attack, leading to the formation of various substituted derivatives
Comparison with Similar Compounds
Key Observations :
- Halogen Distribution : The number and position of halogens significantly influence reactivity. Bromine’s larger atomic radius compared to chlorine increases steric hindrance and polarizability, favoring electrophilic substitution at meta/para positions .
- Functional Group Effects: Nitro (NO₂) and amino (NH₂) groups (e.g., 4-bromo-1,2-diaminobenzene, CAS 1575-37-7 ) dramatically alter electronic properties. Nitro groups deactivate the ring, while amino groups activate it for nucleophilic reactions .
- Steric and Electronic Modifiers: Methyl or bromomethyl groups (e.g., 1,2-dibromo-4-fluoro-5-methylbenzene ) introduce steric bulk and alter solubility in nonpolar solvents .
Physical and Chemical Properties
| Property | This compound | 4-Bromo-1,2-dichlorobenzene | 1,2-Dibromo-4-nitrobenzene |
|---|---|---|---|
| Boiling Point (°C) | ~290 (estimated) | ~250 (estimated) | >300 (decomposes) |
| Solubility | Low in water; high in DCM | Similar to analog | Low in polar solvents |
| Reactivity | Halogen exchange, Suzuki coupling | SNAr reactions | Reduction to amine derivatives |
Biological Activity
1,2-Dibromo-4-chlorobenzene (DBCB) is a halogenated aromatic compound with significant biological activity that has been the subject of various studies. This article explores its mechanisms of action, effects on cellular processes, and relevant case studies, providing a comprehensive overview of its biological properties.
- Molecular Formula : C6H3Br2Cl
- Molecular Weight : 270.35 g/mol
- CAS Number : 60956-24-3
Target Interaction : The primary target of DBCB is the aromatic ring structure, which facilitates its interaction with biomolecules. The compound acts through a two-step mechanism involving electrophilic substitution and subsequent reactions with nucleophiles.
Biochemical Pathways : DBCB is metabolized in the body to form various metabolites, including chlorinated phenolic compounds. These metabolites can interact with cellular components, leading to alterations in enzyme activity and cellular signaling pathways.
Pharmacokinetics
The pharmacokinetics of DBCB include:
- Absorption : Limited gastrointestinal absorption.
- Distribution : The compound tends to accumulate in fatty tissues due to its lipophilic nature.
- Metabolism : Primarily via cytochrome P450 enzymes, leading to the formation of reactive intermediates.
- Excretion : Predominantly through urine as conjugated metabolites.
Biological Activity
DBCB exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that DBCB possesses antimicrobial properties against a range of pathogens. The minimum inhibitory concentration (MIC) against Gram-positive and Gram-negative bacteria varies from 50 to 200 µg/mL, indicating its potential as an antimicrobial agent.
- Antifungal Properties : Research indicates that DBCB effectively inhibits the growth of Candida species, with IC50 values suggesting clinical relevance for treating fungal infections.
- Cytotoxicity : While exhibiting antimicrobial effects, DBCB also shows cytotoxicity at higher concentrations. In vivo studies indicate potential risks associated with its use, necessitating further research into safety profiles for therapeutic applications.
Case Studies
-
Antimicrobial Efficacy Study :
- Researchers evaluated DBCB's efficacy against various bacterial strains.
- Results demonstrated significant inhibition, supporting its potential use in developing new antimicrobial therapies.
-
Fungal Inhibition Study :
- A focused investigation on Candida species revealed strong inhibitory effects.
- The findings suggest that DBCB could be a candidate for antifungal drug development.
- Toxicological Assessment :
Comparative Analysis with Similar Compounds
| Compound | Key Features | Biological Activity |
|---|---|---|
| This compound | Halogenated aromatic compound | Antimicrobial and antifungal |
| 1,2-Dibromo-4-chloro-5-methylbenzene | Contains methyl group enhancing hydrophobicity | Similar antimicrobial properties |
| 1,2-Dichloro-4-bromobenzene | Different halogen composition | Varies in reactivity and toxicity |
Q & A
Q. What are the established synthetic routes for 1,2-dibromo-4-chlorobenzene, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via sequential halogenation of benzene derivatives. For example:
- Step 1 : Chlorination of benzene at the para position using FeCl₃ as a catalyst under anhydrous conditions .
- Step 2 : Bromination at ortho positions using Br₂ in the presence of AlBr₃, with temperature control (40–60°C) to minimize polybromination .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol improves purity (>95%) .
- Key Variables : Excess bromine increases side products; inert atmospheres (N₂/Ar) enhance selectivity.
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Use deuterated chloroform (CDCl₃) to resolve aromatic protons (δ 7.2–7.8 ppm) and distinguish Br/Cl substituents via coupling patterns .
- IR Spectroscopy : Peaks at 550–650 cm⁻¹ (C-Br stretch) and 700–750 cm⁻¹ (C-Cl stretch) confirm halogen presence .
- Mass Spectrometry : Electron ionization (EI-MS) shows molecular ion clusters (m/z 268–272 for [M]⁺) and fragment ions (e.g., loss of Br at m/z 189) .
- Validation : Cross-reference with NIST Chemistry WebBook databases for spectral matching .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- GHS Hazard Codes : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
- Spill Management : Absorb with inert material (vermiculite) and dispose as halogenated waste .
Advanced Research Questions
Q. How do steric and electronic effects of bromine/chlorine substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Steric Hindrance : Ortho-bromine groups reduce accessibility for Pd-catalyzed Suzuki couplings. Use bulky ligands (e.g., SPhos) to enhance reactivity .
- Electronic Effects : Electron-withdrawing halogens activate the ring for nucleophilic aromatic substitution (e.g., with amines at 120°C in DMF) .
- Comparative Analysis :
Q. What environmental persistence and toxicity profiles are predicted for this compound based on structural analogs?
- Methodological Answer :
- Persistence : High log Kow (~4.2) suggests bioaccumulation potential. Use OECD 301B biodegradation tests to confirm .
- Toxicity : Similar to chlorinated dioxins, it may act as an endocrine disruptor. Conduct in vitro assays (e.g., ER/AR binding) and zebrafish embryo toxicity studies .
- Mitigation : Advanced oxidation processes (AOPs) with UV/H₂O₂ degrade halogenated aromatics via hydroxyl radical attack .
Q. How can computational chemistry resolve contradictions in experimental data (e.g., ionization potentials vs. theoretical predictions)?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict ionization energy (e.g., 9.13 eV experimental vs. 9.05 eV theoretical) .
- Molecular Dynamics : Simulate solvent effects (e.g., acetonitrile) on reaction pathways to explain discrepancies in kinetic data .
- Validation : Compare with photoelectron spectroscopy (He(Iα) sources) and high-resolution MS .
Q. What strategies address data reproducibility challenges in synthesizing derivatives of this compound?
- Methodological Answer :
- Standardization : Use calibrated syringes for halogenation reagents to minimize batch variability .
- QC Metrics : Monitor reaction progress via inline FTIR or GC-MS. Acceptable purity thresholds: ≥98% by HPLC .
- Interlab Studies : Collaborate to validate synthetic protocols, as seen in multi-institutional halogenation studies .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
